

5-Vinylcytidine as a bioorthogonal chemical reporter

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Compound of Interest

Compound Name: 5-Vinylcytidine

Cat. No.: B3248232

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An In-depth Technical Guide: **5-Vinylcytidine** as a Bioorthogonal Chemical Reporter

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Precise RNA Analysis

In the intricate landscape of cellular biology, understanding the dynamics of RNA synthesis, processing, and decay is paramount to unraveling gene regulation, cellular differentiation, and disease progression. Traditional methods often provide a static snapshot of the total RNA pool, obscuring the temporal dynamics of transcription. Bioorthogonal chemistry offers a powerful solution by enabling the tracking of biomolecules in their native environment without perturbing cellular processes.

A bioorthogonal chemical reporter is a non-native, non-perturbing chemical group that can be introduced into a biomolecule through cellular metabolism. This chemical "handle" can then be selectively modified with a probe for visualization or enrichment. **5-Vinylcytidine** (5-VC) is a modified nucleoside that serves as an excellent bioorthogonal reporter for nascent RNA. It is readily taken up by cells and incorporated into newly synthesized RNA transcripts. A key advantage of vinyl-modified nucleosides is their low cytotoxicity compared to other widely used analogs, such as 5-ethynyluridine (5-EU), making them ideal for studies in living cells and organisms.^{[1][2]}

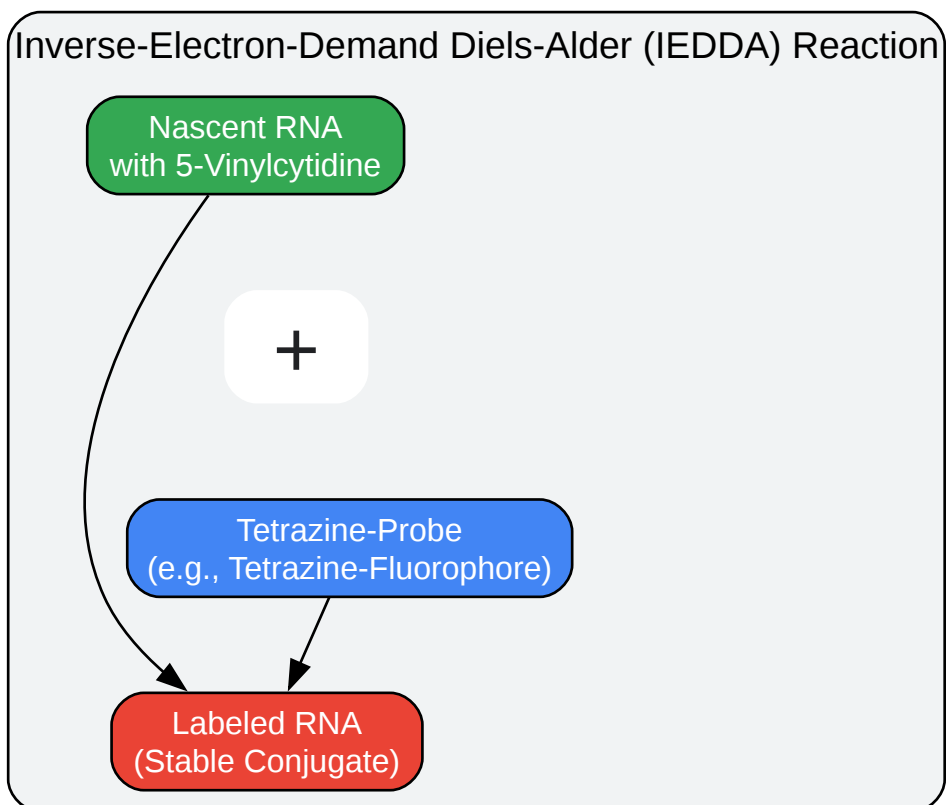
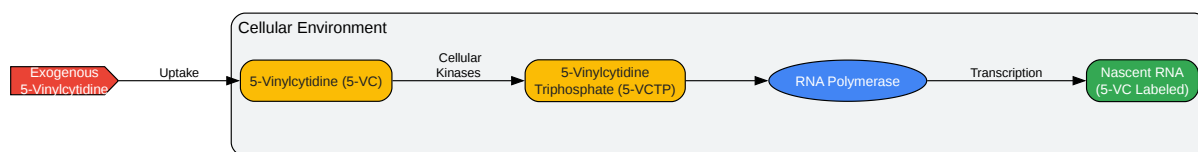
This guide provides a comprehensive overview of the core principles, applications, and detailed protocols for using **5-vinylcytidine** as a robust tool for RNA research.

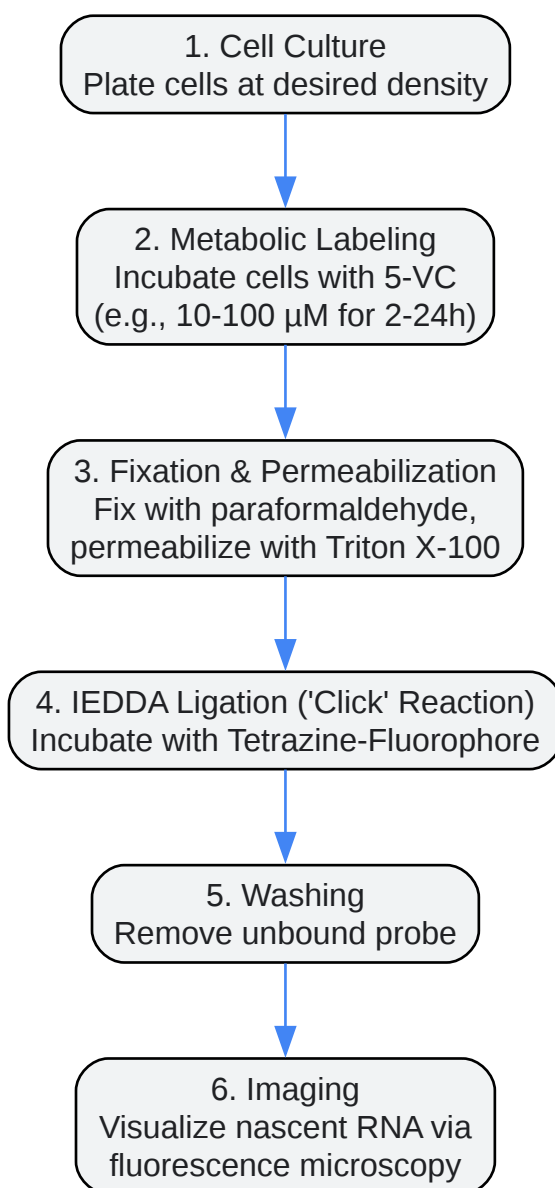
Core Principle of 5-Vinylcytidine Labeling

The utility of 5-VC as an RNA reporter is a two-step process: first, its metabolic incorporation into nascent RNA, and second, its selective chemical ligation to a probe of interest.

Metabolic Incorporation into Nascent RNA

When introduced to cells, **5-vinylcytidine** enters the endogenous nucleoside salvage pathway. [2] Cellular kinases recognize 5-VC and phosphorylate it to its triphosphate form, **5-vinylcytidine** triphosphate (5-VCTP). This analog is then accepted as a substrate by cellular RNA polymerases and incorporated into elongating RNA chains in place of the natural cytidine triphosphate (CTP). This process effectively "tags" newly transcribed RNA with a vinyl functional group. It is noteworthy that in some cellular contexts, cytidine analogs can be deaminated to their uridine counterparts; for instance, 5-ethynyl-2'-deoxycytidine has been shown to convert to 5-ethynyl-2'-deoxyuridine within cells. [3] A similar conversion may occur with 5-VC, leading to the incorporation of 5-vinyluridine (5-VU), a closely related and equally effective bioorthogonal reporter.





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